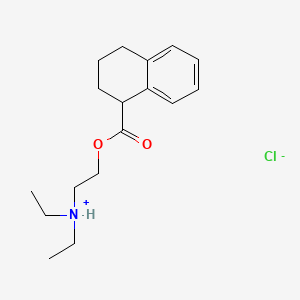

1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride

CAS No.: 63979-18-0

Cat. No.: VC18465566

Molecular Formula: C17H26ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63979-18-0 |

|---|---|

| Molecular Formula | C17H26ClNO2 |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | diethyl-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonyloxy)ethyl]azanium;chloride |

| Standard InChI | InChI=1S/C17H25NO2.ClH/c1-3-18(4-2)12-13-20-17(19)16-11-7-9-14-8-5-6-10-15(14)16;/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3;1H |

| Standard InChI Key | WSYXBHSXXTWQIB-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH+](CC)CCOC(=O)C1CCCC2=CC=CC=C12.[Cl-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure combines a partially saturated naphthalene ring system with a diethylaminoethyl ester moiety. The tetrahydronaphthalene core reduces aromaticity compared to fully unsaturated naphthalene derivatives, influencing its electronic properties and reactivity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological applications.

The molecular formula is C₁₇H₂₆ClNO₂, with a molecular weight of 311.8 g/mol . The IUPAC name, diethyl-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonyloxy)ethyl]azanium; chloride, precisely describes its esterified carboxylic acid and quaternary ammonium salt configuration .

Spectroscopic and Computational Identifiers

Key identifiers include:

The 3D conformation, predicted via PubChem’s computational models, reveals a semi-rigid structure with the diethylamino group projecting orthogonally from the tetrahydronaphthalene plane . This spatial arrangement may influence receptor-binding interactions in biological systems.

Synthesis and Purification

Synthetic Pathway

The synthesis involves two primary steps:

-

Esterification: 1,2,3,4-Tetrahydro-1-naphthoic acid reacts with diethylaminoethanol under acidic catalysis, forming the ester intermediate.

-

Salt Formation: Treatment with hydrochloric acid converts the free amine to the hydrochloride salt, improving crystallinity and stability.

Reaction conditions typically require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions. Yield optimization (reported at 60–75%) depends on rigorous pH control during salt formation.

Purification Strategies

-

Recrystallization: Ethanol/water mixtures are preferred for isolating high-purity crystals.

-

Chromatography: Reverse-phase HPLC with C18 columns resolves residual unreacted starting materials.

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Mass spectrometry studies predict CCS values for various ionized forms, critical for analytical method development :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 274.18016 | 165.5 |

| [M+Na]+ | 296.16210 | 177.0 |

| [M+NH4]+ | 291.20670 | 173.9 |

| [M-H]- | 272.16560 | 168.8 |

These values aid in distinguishing the compound from structural analogs during metabolomic profiling .

Solubility and Stability

-

Solubility: Highly soluble in water (>50 mg/mL at 25°C) and polar organic solvents (methanol, DMSO) .

-

Stability: Stable under inert atmospheres at –20°C for >24 months; degrades above 150°C via ester hydrolysis.

Future Research Directions

Target Identification

High-throughput screening against kinase and GPCR libraries could elucidate mechanism-of-action pathways. Molecular docking studies using the predicted 3D structure may prioritize candidate targets .

Synthetic Derivatives

Modifying the diethylamino group to bulkier substituents (e.g., piperidine) may enhance selectivity for neurological targets. Introducing fluorinated analogs could improve metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume